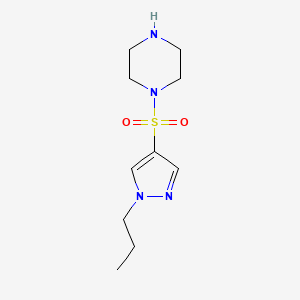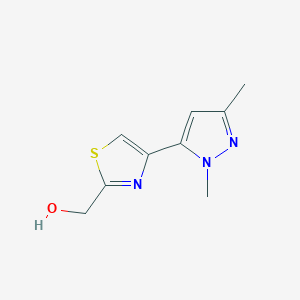
1-Allyl-3-bromo-5-hydrazinyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3-bromo-5-hydrazinyl-1H-1,2,4-triazole is a heterocyclic compound with the molecular formula C5H8BrN5. This compound belongs to the class of triazoles, which are known for their diverse chemical properties and applications. The presence of bromine and hydrazinyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-bromo-5-hydrazinyl-1H-1,2,4-triazole typically involves the reaction of 3-bromo-1H-1,2,4-triazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The hydrazinyl group is introduced through the reaction of the intermediate product with hydrazine hydrate under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Allyl-3-bromo-5-hydrazinyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The hydrazinyl group can be oxidized to form azo compounds or reduced to form amines.
Cyclization Reactions: The compound can undergo cyclization to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Azo compounds or nitroso derivatives.
Reduction Products: Amines or hydrazines.
Wissenschaftliche Forschungsanwendungen
1-Allyl-3-bromo-5-hydrazinyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-Allyl-3-bromo-5-hydrazinyl-1H-1,2,4-triazole involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
3-Bromo-1H-1,2,4-triazole: Lacks the allyl and hydrazinyl groups, making it less versatile in chemical reactions.
5-Hydrazino-3-nitro-1,2,4-triazole: Contains a nitro group instead of a bromine atom, leading to different reactivity and applications.
1-Allyl-3-bromo-5-amino-1H-1,2,4-triazole: Similar structure but with an amino group instead of a hydrazinyl group, affecting its chemical properties and reactivity.
Uniqueness: 1-Allyl-3-bromo-5-hydrazinyl-1H-1,2,4-triazole is unique due to the presence of both allyl and hydrazinyl groups, which provide a wide range of reactivity and applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C5H8BrN5 |
|---|---|
Molekulargewicht |
218.06 g/mol |
IUPAC-Name |
(5-bromo-2-prop-2-enyl-1,2,4-triazol-3-yl)hydrazine |
InChI |
InChI=1S/C5H8BrN5/c1-2-3-11-5(9-7)8-4(6)10-11/h2H,1,3,7H2,(H,8,9,10) |
InChI-Schlüssel |
CBVLGBWGVDMVQL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C(=NC(=N1)Br)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11793678.png)
![2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11793680.png)





![7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine](/img/structure/B11793728.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole](/img/structure/B11793732.png)



